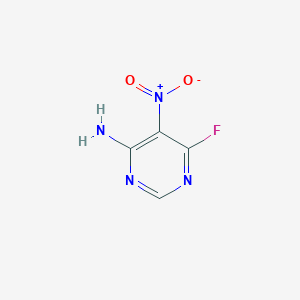

6-Fluoro-5-nitropyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNJVQGFIGXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-89-0 | |

| Record name | 6-fluoro-5-nitropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Fluoro 5 Nitropyrimidin 4 Amine and Its Analogs

De Novo Synthetic Routes to Nitropyrimidine Scaffolds

De novo synthesis offers a versatile approach to constructing highly substituted pyrimidine (B1678525) rings by assembling them from simpler, acyclic components. This strategy allows for the precise placement of various functional groups.

Multi-component Cyclization Reactions for Fluorinated Pyrimidines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are advantageous for building molecular diversity and are well-suited for the synthesis of functionalized pyrimidine systems. nih.govyoutube.com

A notable example involves the synthesis of 4-amino-5-fluoropyrimidines from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov This method proceeds under mild conditions and demonstrates a broad substrate scope, yielding excellent results for a variety of amidines. nih.gov The reaction of potassium (Z)-2-cyano-2-fluoroethenolate, synthesized from chloroacetamide in three steps, with different amidinium salts has been explored. nih.gov It was found that hydrochloride salts generally provide the highest yields without the formation of undesirable byproducts. nih.gov

Visible-light-driven three-component cyclization has also emerged as a novel strategy for synthesizing pyrimido[1,2-b]indazole derivatives from bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles. acs.org Microwave-assisted cyclization reactions have also proven effective for the efficient synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com

Ring Transformation Methodologies for Nitropyrimidine Frameworks

Ring transformation reactions provide a powerful method for the synthesis of complex heterocyclic compounds that are often difficult to access through other synthetic routes. researchgate.netchim.itnih.gov These reactions involve the conversion of one heterocyclic ring system into another by reaction with a suitable reagent.

Nitropyrimidinone and dinitropyridone are excellent substrates for nucleophilic-type ring transformations. researchgate.netchim.it For instance, 1-methyl-3,5-dinitro-2-pyridone can act as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp When reacted with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) in a three-component ring transformation (TCRT), it can yield nitropyridines and nitroanilines. nih.govkochi-tech.ac.jp

Similarly, 3-methyl-5-nitro-4-pyrimidinone can undergo different types of ring transformations. When it reacts with dinucleophilic reagents at the 2- and 6-positions, it can form 4-pyridones, pyrimidines, and 4-aminopyridines, acting as a synthetic equivalent of activated diformylamine. researchgate.net Alternatively, it can react at the 4- and 6-positions to furnish 3-nitro-2-pyridones, in which case it behaves as an equivalent of α-nitroformylacetic acid. researchgate.netrsc.org

Functionalization of Pre-existing Pyrimidine Nuclei

The functionalization of a pre-formed pyrimidine ring is a more direct approach to introduce specific substituents, such as fluoro and nitro groups, onto the heterocyclic core.

Strategic Introduction of Fluoro and Nitro Groups onto Pyrimidine Rings

The introduction of nitro and halogen groups onto the pyrimidine ring is typically achieved through electrophilic aromatic substitution reactions. mdpi.com For instance, the nitration of pyrazolo[1,5-a]pyrimidines can be accomplished using suitable electrophilic nitrating agents. rsc.org Similarly, halogenation can be achieved using N-halosuccinimides (NXS) as the halogen source. mdpi.com

A novel synthesis of 2-amino-5-fluoropyridine (B1271945) has been developed starting from 2-aminopyridine, involving steps such as nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction. researchgate.net The introduction of fluorine can also be achieved through a two-step sequence involving fluorination with reagents like AgF₂ followed by nucleophilic aromatic substitution. acs.org

Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction in the functionalization of electron-deficient heterocyclic systems like pyrimidines. nih.govthieme-connect.com The presence of electron-withdrawing groups, such as a nitro group, activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen. thieme-connect.com

The regioselectivity of SNAr on pyrimidines is a key consideration. In 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the 4-position. stackexchange.comwuxiapptec.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. stackexchange.comechemi.com However, the regioselectivity can be sensitive to the presence of other substituents on the ring. wuxiapptec.com

The amination of chloro-substituted nitropyrimidines is a crucial step in the synthesis of many biologically active compounds. This transformation is typically achieved by reacting the chloropyrimidine with an appropriate amine. researchgate.net For example, 2-chloro-4-methyl-6-methylamino-5-nitropyrimidine can be aminated, followed by reduction of the nitro group and cyclization to form purine (B94841) derivatives. publish.csiro.au

Palladium-catalyzed amination represents a significant advancement in this area. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with various amines using a palladium catalyst, such as Pd₂(dba)₃, in the presence of a suitable ligand like R-BINAP, provides an efficient route to aminated nitropyrimidines. The efficiency of these reactions is influenced by factors such as the choice of ligand, solvent polarity, and the steric and electronic properties of the amine nucleophile.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,6-dichloro-5-nitropyrimidine | Amines, Pd₂(dba)₃, R-BINAP, K₂CO₃, Toluene, RT, 3.5h | 6-Chloro-4-amino-5-nitropyrimidine derivatives | 70-85% | |

| 2,4,6-trichloropyrimidine | Polyamines | Substitution at C-2 and C-6 | - | researchgate.net |

| 2,4-dichloro-3-nitropyrimidine | Polyamines | Disubstituted product | - | researchgate.net |

| 2-chloro-4-methyl-6-methylamino-5-nitropyrimidine | Piperidine, then reduction and formylation | 6,9-Dimethyl-2-(piperidin-1-yl)purine | - | publish.csiro.au |

| 4-chloro-5-nitropyrimidine | Amination, reduction, cyclization | Substituted purine-8-thiones | - | jlu.edu.cn |

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto a pyrimidine ring, particularly in the presence of other directing groups like nitro and amino functionalities, requires carefully controlled conditions to ensure the desired regioselectivity. The synthesis of compounds like 6-fluoro-5-nitropyrimidin-4-amine involves overcoming the challenge of directing the fluorinating agent to the correct position.

Modern fluorination methods can be broadly categorized into electrophilic, nucleophilic, and radical pathways. numberanalytics.com For heterocyclic systems such as pyrimidines, electrophilic fluorination using reagents like Selectfluor (an N-F reagent) is a common strategy. numberanalytics.combeilstein-journals.org The regioselectivity of this reaction is heavily influenced by the electronic properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further accentuated by the nitro group, dictates the position of electrophilic attack.

Another powerful method is nucleophilic aromatic substitution (SNAr), where a fluoride (B91410) anion displaces a suitable leaving group (e.g., a halogen like chlorine) on the pyrimidine ring. mdpi.comnih.gov The success of SNAr fluorination depends on the activation of the ring towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as the nitro group at the C5 position, significantly activates the adjacent C4 and C6 positions for nucleophilic substitution.

The choice of fluorinating agent and reaction conditions is paramount for achieving high selectivity. numberanalytics.com For instance, tetramethylammonium (B1211777) fluoride (TMAF) has been shown to be an effective nucleophilic fluoride source for the fluorination of chlorinated heteroaromatics, including pyrimidines. mdpi.com The development of site-selective C-H fluorination, often mediated by transition-metal catalysts, also presents an advanced strategy, though it is dependent on the specific substrate and directing groups present. ucl.ac.uk In the context of synthesizing this compound, a plausible route could involve the fluorination of a precursor like 6-chloro-5-nitropyrimidin-4-amine, where the chloride at C6 is displaced by a fluoride ion in an SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halogenated pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. scielo.br These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, have been extensively applied to modify the pyrimidine scaffold. mdpi.comacs.orgacs.orgresearchgate.net The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines viable substrates for these transformations, which is a significant advantage over analogous benzene (B151609) halides. acs.orgacs.org

Suzuki-Miyaura Coupling: This reaction pairs a halopyrimidine with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. researchgate.net It is widely used for the synthesis of aryl- and heteroaryl-substituted pyrimidines. mdpi.com The regioselectivity of Suzuki couplings on polyhalogenated pyrimidines is a key consideration. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4-position. mdpi.comnih.gov This selectivity is attributed to the more favorable oxidative addition of palladium into the C4-chlorine bond. mdpi.com Microwave irradiation has been shown to accelerate these reactions, allowing for lower catalyst loadings and shorter reaction times. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a halopyrimidine with a terminal alkyne, providing access to alkynyl-substituted pyrimidines. nih.govrsc.orgresearchgate.netacs.org This method is highly valued for its ability to introduce alkynyl functionalities that can serve as handles for further molecular construction. researchgate.net The reaction is typically co-catalyzed by copper salts. researchgate.netacs.org Highly regioselective Sonogashira couplings have been reported, for example, at the C5 position of pyrimidine nucleotides following a regioselective iodination step. nih.gov

The table below summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on dichloropyrimidine substrates.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | Microwave, 15 min | Good to Excellent | mdpi.com |

| 2,4,6-Trichloropyrimidine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 °C | Low (mixture) | acs.org |

| 2-Substituted 4,6-Dichloropyrimidines | Arylboronic Acids | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2,4-Dichloropyrimidine | Two different Aryl Boronic Acids (One-Pot) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or 1-Butanol | Stepwise heating | Moderate to Good | nih.gov |

Control and Optimization of Regioselectivity in Pyrimidine Synthesis

Controlling regioselectivity is a central theme in pyrimidine chemistry, determining the final substitution pattern of the molecule. The outcome of substitution reactions is governed by a combination of factors including the inherent electronic properties of the pyrimidine ring, the nature of existing substituents, the choice of nucleophile or electrophile, and the reaction conditions. wuxiapptec.comrsc.org

In nucleophilic aromatic substitution (SNAr) reactions of di- or tri-substituted pyrimidines, the position of attack is highly dependent on the electronic influence of the substituents. For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position. wuxiapptec.com However, this selectivity can be reversed. For example, introducing an electron-donating group like -OMe or -NHMe at the C6 position can direct SNAr reactions to the C2 position. wuxiapptec.com Similarly, in 5-substituted-2,4-dichloropyrimidines, an electron-withdrawing group at C5 typically directs substitution to C4, but using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.govacs.org

The choice of solvent can also be a powerful tool for controlling regioselectivity. In one reported system, the reaction of the same starting materials in 1,4-dioxane (B91453) yielded O-substituted pyrimidines, whereas switching the solvent to DMSO favored the formation of N-substituted products via a Smiles rearrangement. rsc.org

Directing groups are another critical element for achieving regioselective C-H functionalization. rsc.orgrsc.org The pyrimidine ring itself can act as a directing group. rsc.orgescholarship.orgresearchgate.net For instance, the nitrogen atoms of a 2-pyrimidyl group attached to an aniline (B41778) can direct metal-catalyzed C-H activation to the ortho position of the aniline ring. rsc.org

Optimization of reaction conditions such as temperature, catalyst, and base is crucial for maximizing the yield of the desired regioisomer. nih.govrsc.org As an example, the regioselectivity of a Biginelli-like multicomponent reaction was switched by changing from an acidic environment to using ionic liquids as the solvent, leading to different constitutional isomers of triazolopyrimidines. rsc.org These examples underscore the high degree of control that can be exerted over pyrimidine synthesis through the rational selection of synthetic strategies and reaction parameters.

The table below illustrates how different conditions can influence the regioselectivity of SNAr reactions on substituted dichloropyrimidines.

| Substrate | Nucleophile/Reagent | Key Condition | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary/Secondary Amines | Standard Conditions | C4-Substitution | wuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | Primary/Secondary Amines | Electron-donating group at C6 | C2-Substitution | wuxiapptec.com |

| 5-EWG-2,4-Dichloropyrimidine | Primary/Secondary Amines | Electron-withdrawing group at C5 | C4-Substitution | nih.govacs.org |

| 5-EWG-2,4-Dichloropyrimidine | Tertiary Amines | Tertiary amine nucleophile | C2-Substitution (after dealkylation) | nih.govacs.org |

| 2-Chloropyrimidine derivative | N-Arylbenzylamine derivative | 1,4-Dioxane solvent | O-Substituted pyrimidine | rsc.org |

| 2-Chloropyrimidine derivative | N-Arylbenzylamine derivative | DMSO solvent | N-Substituted pyrimidine (via Smiles Rearrangement) | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 5 Nitropyrimidin 4 Amine

Electronic and Steric Influence of Fluoro and Nitro Substituents on Pyrimidine (B1678525) Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified in 6-Fluoro-5-nitropyrimidin-4-amine by the powerful electron-withdrawing properties of the fluoro and nitro substituents.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. chemrxiv.org It exerts its effect through both a strong negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). The nitro group's ability to delocalize the negative charge of the anionic intermediate (the Meisenheimer complex) formed during nucleophilic attack is crucial for stabilizing this key intermediate and lowering the activation energy of the reaction. chemrxiv.orgnih.gov

Fluoro Substituent (-F): The fluorine atom also influences the ring's reactivity through two opposing effects. It has a strong -I effect due to its high electronegativity, which withdraws electron density from the ring and activates it for nucleophilic attack. frontiersin.org Conversely, it has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the ring. In the context of nucleophilic aromatic substitution, the inductive effect of halogens is generally dominant in activating the ring. For the reaction's rate-determining step, which is often the initial nucleophilic attack, fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to attack. frontiersin.org

The combined influence of these groups, particularly the nitro group located between the C4-amino and C6-fluoro positions, makes the C6 position exceptionally electron-poor and the primary site for nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group in SNAr reactions.

Exploration of Nucleophilic Reactivity at Specific Pyrimidine Positions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution at the C6 position, leading to the displacement of the fluoride (B91410) ion. The C4 position is already occupied by a non-leaving amino group, and the C2 position is less activated.

The reaction of this compound with nucleophiles, such as primary or secondary amines, typically proceeds through a stepwise addition-elimination mechanism (SNAr). This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netbyu.edu

The mechanism can be detailed in two principal steps:

Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the leaving group, in this case, the fluoride ion (F⁻). This step is typically fast because fluoride is a competent leaving group in this context and the re-formation of the aromatic ring provides a strong thermodynamic driving force.

While direct experimental studies on this compound are limited, computational investigations on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, support this stepwise mechanism and highlight the crucial role of the Meisenheimer complex. nih.gov Some modern research has opened a discussion on whether some SNAr reactions might proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. nih.govresearchgate.netbyu.edu However, for highly activated systems like this, the stepwise pathway is the widely accepted model.

In polysubstituted pyrimidines, competition between different leaving groups can occur. While this compound has only one halogen leaving group, insights can be drawn from related molecules. For instance, in studies of 6-alkoxy-4-chloro-5-nitropyrimidines reacting with amines, the chlorine atom is preferentially substituted over the alkoxy group in the first substitution. nih.gov Subsequently, under the right conditions, the alkoxy group can also be displaced in a second substitution.

For this compound, the primary reaction is the displacement of the C6-fluorine. A secondary, or competitive, reaction is less likely under typical SNAr conditions, as the C4-amino group is not a leaving group. However, the reactivity of the resulting product, N⁶-substituted-5-nitro-pyrimidine-4,6-diamine, would be different. The newly introduced amino substituent would further increase the electron density of the ring, potentially influencing subsequent chemical transformations.

Transformations of the Nitro Group and its Derivatives

The nitro group is not merely an activating group; it is also a versatile functional handle that can be chemically transformed to introduce further diversity. The most common and synthetically valuable transformation of the aromatic nitro group is its reduction to a primary amine.

This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the pyrimidine ring. This transformation is pivotal in many synthetic sequences, for example, in the construction of bicyclic heteroaromatic systems like purines.

Several methods are available for the reduction of aromatic nitro groups, including:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas.

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C).

The resulting 6-fluoro-pyrimidine-4,5-diamine is a valuable intermediate, with the two adjacent amino groups poised for cyclization reactions to form fused five-membered rings.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 5 Nitropyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 6-fluoro-5-nitropyrimidin-4-amine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed picture of its structure in solution.

The ¹H NMR spectrum is expected to show distinct signals for the amine protons and the single aromatic proton. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The lone pyrimidine (B1678525) proton (H-2) would present as a singlet, its chemical shift influenced by the surrounding electron-withdrawing nitro group and nitrogen atoms.

In ¹³C NMR spectroscopy, four distinct carbon signals are anticipated. The chemical shifts of these carbons are significantly affected by the attached functional groups. The carbon atom bonded to the fluorine (C-6) would appear as a doublet due to ¹J-coupling with the ¹⁹F nucleus. The other carbons (C-2, C-4, and C-5) will also exhibit shifts characteristic of their electronic environments, influenced by the amino, nitro, and pyrimidine ring nitrogens.

¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine at C-6. Its chemical shift provides information about the electronic nature of the pyrimidine ring.

While specific experimental data for this compound is not widely published, predicted chemical shifts based on structure-correlation data for similar pyrimidine derivatives are presented in the table below. Discrepancies between solution-state NMR data and solid-state structures can arise from factors like intermolecular hydrogen bonding.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.5 - 9.0 | s | - | H-2 |

| ¹H | 7.5 - 8.5 | br s | - | -NH₂ |

| ¹³C | 150 - 155 | d | ¹JCF ≈ 200-250 | C-6 |

| ¹³C | 155 - 160 | s | - | C-4 |

| ¹³C | 145 - 150 | s | - | C-2 |

| ¹³C | 120 - 125 | d | ²JCF ≈ 20-30 | C-5 |

| ¹⁹F | -80 to -100 | s | - | C6-F |

Note: Predicted values are based on typical ranges for similar fluorinated and nitrated pyrimidine structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₄H₃FN₄O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The nominal molecular weight of this compound is approximately 158.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation of this compound would likely proceed through the loss of small, stable neutral molecules. Key fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da) or hydrocyanic acid (-HCN, 27 Da) from the pyrimidine ring. The presence of fluorine and multiple nitrogen atoms would yield a characteristic isotopic pattern.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 158 | [C₄H₃FN₄O₂]⁺ | Molecular Ion (M⁺) |

| 128 | [C₄H₃FN₃]⁺ | Loss of NO |

| 112 | [C₄H₃FN₄]⁺ | Loss of NO₂ |

| 85 | [C₃H₂FN₂]⁺ | Loss of NO₂ and HCN |

Note: These are predicted fragmentation pathways. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its amine, nitro, and fluoro-aromatic functionalities.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would produce strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range.

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3300 | Weak-Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1680 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1400 - 1600 | Medium-Strong | C=C and C=N Stretch | Pyrimidine Ring |

| 1345 - 1385 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1000 - 1400 | Strong | C-F Stretch | Fluoroaromatic |

X-ray Crystallography for Definitive Solid-State Molecular Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. A single-crystal X-ray diffraction study of this compound would unequivocally determine its solid-state conformation.

This analysis would confirm the planarity of the pyrimidine ring and provide precise measurements of the C-F, C-N, N-O, and other bond lengths and angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitro group or ring nitrogens of a neighboring molecule, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not available in the public domain, studies on similar pyrimidine derivatives often reveal extensive hydrogen-bonding networks that influence their physical properties. For instance, the planarity of the pyrimidine ring and the potential for intramolecular hydrogen bonds are key features that would be elucidated. nist.gov

Computational and Theoretical Studies on 6 Fluoro 5 Nitropyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of molecules like 6-fluoro-5-nitropyrimidin-4-amine. These computational techniques allow for a detailed examination of molecular orbitals, charge distributions, and thermodynamic properties.

Density Functional Theory (DFT) Applications in Pyrimidine (B1678525) Research

Density Functional Theory (DFT) has become a principal tool in the computational study of pyrimidine derivatives. nih.govjmchemsci.com DFT methods are employed to investigate the geometric and electronic structures of these molecules with a high degree of accuracy. researchgate.netd-nb.info By using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311G**), researchers can optimize molecular geometries and predict various properties. researchgate.netd-nb.info These calculations are instrumental in understanding the impact of different substituents on the pyrimidine ring's stability and reactivity. For instance, DFT studies on related nitro-substituted pyrimidines have provided insights into their thermal stability and potential as high-energy-density materials. researchgate.net

Analysis of Electron Distribution and Reactivity Prediction

The arrangement of electron-withdrawing groups (a nitro group) and electron-donating groups (an amino group), along with a halogen (fluorine), on the pyrimidine ring of this compound creates a unique electronic profile. The nitro group significantly polarizes the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Aromaticity Assessment of Substituted Pyrimidine Systems (e.g., NICS Criteria)

The aromaticity of the pyrimidine ring in this compound is a subject of computational interest. Aromaticity is a key factor in the stability and reactivity of cyclic compounds. One of the most common methods for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) criterion. NICS values are calculated at the center of the ring (or at other specific points) to probe the induced magnetic field, which is a hallmark of aromatic character (negative NICS values) or anti-aromatic character (positive NICS values).

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the reaction pathways of pyrimidine derivatives, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of compounds.

Transition State Characterization and Energy Barrier Analysis

SNAr reactions are prevalent for pyrimidines activated by electron-withdrawing groups like the nitro group. ugr.esresearchgate.net Computational studies on analogous systems, such as the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines, have been performed to understand the reaction mechanism in detail. ugr.esresearchgate.net These studies involve locating and characterizing the transition states (TS) for each step of the reaction.

By calculating the energy of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical determinant of the reaction rate. For instance, in the reaction of a related chloropyrimidine with an amine, the calculated energy barrier for the substitution of the chlorine atom was found to be kinetically favorable. researchgate.net

Table 1: Representative Calculated Energy Barriers for SNAr Reactions in Related Pyrimidine Systems

| Reacting System | Leaving Group | Nucleophile | Calculated Energy Barrier (kcal/mol) | Reference |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Chlorine | Primary Amine | ~8.4 | researchgate.net |

| 4-alkylamine-6-alkoxy-5-nitropyrimidine | Alkoxy | Primary Amine | ~4.4 | ugr.es |

Note: These values are for analogous systems and serve to illustrate the application of computational methods. The specific values for this compound would require dedicated calculations.

Role of Reaction Intermediates, including Meisenheimer Complexes

A key feature of the SNAr mechanism is the formation of a stable intermediate known as a Meisenheimer complex. nih.govfrontiersin.org This complex is a σ-adduct formed by the attack of the nucleophile on the carbon atom bearing the leaving group. The stability of the Meisenheimer complex can significantly influence the reaction pathway, determining whether the reaction proceeds in a stepwise or concerted manner. nih.gov

Computational studies have been successful in identifying and characterizing Meisenheimer complexes in reactions of nitro-activated pyrimidines. ugr.esresearchgate.net For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, a Meisenheimer complex was identified as a key intermediate. ugr.esresearchgate.net The geometry and electronic structure of these intermediates can be optimized, and their stability can be assessed. The presence of a pre-reactive molecular complex preceding the transition state has also been suggested to facilitate these reactions. ugr.esresearchgate.net The study of these intermediates is crucial for a complete understanding of the reaction mechanism and for predicting the final products. ugr.esresearchgate.netresearchgate.net

Molecular Interaction Modeling and Ligand Binding Predictions for Chemical Biology

Computational modeling serves as a powerful tool to predict and analyze the molecular interactions between small molecules and their biological targets, providing critical insights for drug discovery and chemical biology. For derivatives and structural analogs of this compound, molecular docking and other theoretical studies have been instrumental in elucidating binding modes, predicting activity, and guiding the design of more potent and selective compounds.

The 5-nitropyrimidine (B80762) scaffold, a core component of the target compound, is a key feature in several potent bioactive molecules. Its role has been extensively studied through computational methods, particularly in the context of G protein-coupled receptors (GPCRs) and enzyme inhibition.

A notable example is the GPR119 agonist, AR231453, which incorporates a 5-nitro-pyrimidin-4-yl-amine core. utrgv.eduresearchgate.net GPR119 is a promising target for type 2 diabetes, and understanding how ligands bind and activate it is crucial for developing new therapeutics. utrgv.edunih.gov Molecular dynamics simulations and docking studies were performed to investigate the interaction of AR231453 with a homology model of the GPR119 receptor. utrgv.edunih.gov These computational models predicted that the 5-nitropyrimidine portion of the molecule is situated centrally within the ligand-binding pocket. It is predicted to engage in significant aromatic and hydrophobic interactions with key amino acid residues like Phenylalanine (PheVI:16) and Tryptophan (TrpVII:06). nih.gov The development of parameters for the CHARMM force field for AR231453 has further enabled detailed molecular dynamics simulations to probe its behavior and orientation. utrgv.edu

| Computational Study Summary: GPR119 Agonist Binding | |

| Ligand Analyzed | AR231453 (containing a 5-nitropyrimidin-4-yl-amine core) |

| Biological Target | GPR119 (G protein-coupled receptor) |

| Computational Method | Homology Modeling, Molecular Docking, Molecular Dynamics (MD) Simulation. utrgv.edunih.gov |

| Key Findings | - The 5-nitropyrimidine scaffold is located centrally in the binding pocket. nih.gov- The ligand engages in aromatic/hydrophobic interactions with key residues (PheVI:16, TrpVII:06). nih.gov- Docking predicted a vertical binding pocket and distinct "SO2 up" and "SO2 down" binding poses. |

Furthermore, the electrophilic nature of the fluoronitropyrimidine ring makes it a candidate "warhead" for covalent inhibitors. In this strategy, the ligand forms a permanent covalent bond with a nucleophilic residue in the target protein's active site, leading to irreversible inhibition. A computational study designed a potential covalent inhibitor for the main protease (Mpro) of the SARS-CoV-2 virus, which is a cysteine protease. researchgate.net This designed inhibitor included a 5-fluoro-6-nitropyrimidine moiety intended to react with the catalytic Cysteine residue of the protease. researchgate.net Using quantum mechanics/molecular mechanics (QM/MM) methods, researchers calculated the reaction energy profile. The results predicted an efficient nucleophilic aromatic substitution (SNAr) reaction, with the final covalently-bound state being significantly lower in energy than the initial non-covalent complex, indicating a thermodynamically favorable reaction. researchgate.net Such computational predictions are vital for designing targeted covalent inhibitors, a growing class of therapeutic agents. schrodinger.commdpi.comnih.gov

| Computational Study Summary: Covalent Inhibition | |

| Ligand Moiety | 5-Fluoro-6-nitropyrimidine |

| Biological Target | SARS-CoV-2 Main Protease (Mpro), catalytic Cysteine (Cys) residue. researchgate.net |

| Computational Method | Quantum Mechanics/Molecular Mechanics (QM/MM). researchgate.net |

| Predicted Reaction | Nucleophilic Aromatic Substitution (SNAr). researchgate.net |

| Key Energy Predictions | - Energy of Covalent Adduct: 21 kcal/mol below reactants. researchgate.net- Reaction Barrier: 9 kcal/mol. researchgate.net |

These examples underscore the utility of molecular interaction modeling for understanding the biological potential of compounds related to this compound. Docking studies help predict binding poses and key interactions for non-covalent inhibitors, while more advanced QM/MM calculations can model the reaction pathways for covalent inhibitors. nih.govresearchgate.net Insights from these computational approaches are invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. researchgate.netacs.orgrsc.org

Applications and Advanced Utility in Organic Synthesis and Materials Science

6-Fluoro-5-nitropyrimidin-4-amine as a Versatile Synthetic Building Block and Scaffold

This compound is a versatile building block in organic synthesis, primarily due to the presence of reactive sites that allow for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyrimidine (B1678525) ring, making it susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of its utility, enabling the introduction of diverse functional groups.

The fluorine atom at the 6-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward synthesis of a multitude of substituted pyrimidine derivatives. Similarly, the amino group at the 4-position can be a site for further functionalization. The combination of these features allows chemists to use this compound as a scaffold, building upon its core structure to create more complex molecules with desired properties. This approach is instrumental in the generation of libraries of compounds for screening in drug discovery and materials science. nih.gov

Precursor for the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. These systems are often the core structures of biologically active compounds and advanced materials.

Purines are a critical class of nitrogen-containing heterocycles found in nucleic acids and a wide array of biologically active molecules. researchgate.net this compound serves as a key precursor in the Traube purine (B94841) synthesis, a widely used method for constructing the purine ring system. thieme-connect.depsu.edu This synthesis typically involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit.

The synthesis of purine derivatives from this compound often begins with the substitution of the fluorine atom, followed by the reduction of the nitro group to an amine, creating the necessary 4,5-diaminopyrimidine intermediate. This intermediate can then be cyclized with various reagents to form the fused imidazole (B134444) ring of the purine system. nih.govrsc.org This strategy allows for the introduction of a wide range of substituents at various positions of the purine core, leading to the creation of diverse purine libraries for biological screening. researchgate.netresearchgate.net For instance, multi-step syntheses starting from 4,6-dichloro-5-nitropyrimidine (B16160), a related precursor, have yielded 6,8,9-trisubstituted purine analogues. nih.govrsc.org

The versatility of this approach is highlighted by the ability to generate polysubstituted purine libraries, which are invaluable in the search for new therapeutic agents. researchgate.netresearchgate.net The modification of the purine core, particularly at the C6 and N9 positions, is a significant area of research in medicinal chemistry. researchgate.net

Nucleoside analogs, which are structurally similar to the natural nucleosides found in DNA and RNA, are a cornerstone of antiviral and anticancer therapies. researchgate.netnih.gov this compound and its chloro-analogs are important intermediates in the synthesis of these vital therapeutic agents. ccspublishing.org.cngoogle.com The pyrimidine core of this compound can be coupled with modified sugar moieties to create novel nucleoside analogs.

The synthesis often involves the coupling of the pyrimidine base with a protected sugar derivative, followed by further chemical modifications. These modifications can include altering the sugar ring, the nucleobase, or both, to enhance biological activity and selectivity. researchgate.net For example, 2'-fluoronucleosides have shown significant biological activity. google.com The development of these analogs is a critical area of research aimed at overcoming drug resistance and improving treatment outcomes for various diseases. nih.gov

Beyond purines, this compound is a valuable precursor for a variety of other fused pyrimidine ring systems. yu.edu.jo These systems, such as pteridines and pyrimidodiazepinones, are also found in numerous biologically active compounds. yu.edu.jonih.gov The synthesis of these fused systems often follows a similar strategy to purine synthesis, where the 4,5-diaminopyrimidine intermediate, derived from this compound, is reacted with different cyclizing agents. yu.edu.jo

The ability to construct these diverse heterocyclic scaffolds from a common starting material underscores the importance of this compound in synthetic organic chemistry. This versatility allows for the efficient exploration of chemical space and the discovery of new molecules with potential applications in medicine and materials science. jchr.orgresearchgate.net

Contribution to the Generation of Diverse Compound Libraries for Chemical Biology

The generation of diverse compound libraries is a critical component of modern chemical biology and drug discovery. These libraries provide a vast collection of molecules that can be screened for biological activity against various targets. This compound, with its multiple points of reactivity, is an excellent starting material for creating such libraries.

By systematically varying the nucleophiles used to displace the fluorine atom and the reagents used for subsequent transformations, chemists can rapidly generate a large number of structurally related compounds. This approach, often facilitated by solid-phase synthesis techniques, allows for the efficient exploration of structure-activity relationships (SAR). nih.govresearchgate.net The resulting libraries of pyrimidine derivatives, purines, and other fused heterocyclic systems are invaluable tools for identifying new probes of biological function and potential drug leads.

Exploration in High Energy Density Material (HEDM) Research

High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition and are of significant interest for applications in propellants and explosives. nih.gov The key characteristics of effective HEDMs include high density, a positive heat of formation, and good thermal stability.

The presence of the nitro group, a well-known explosophore, in this compound makes it and its derivatives candidates for HEDM research. The nitrogen-rich pyrimidine ring also contributes to a high heat of formation. at.ualsbu.ac.uk Researchers are exploring the synthesis of novel energetic compounds based on pyrimidine and fused pyrimidine frameworks. lsbu.ac.ukacs.orgresearchgate.netrsc.org While this compound itself may not be a primary HEDM, it serves as a crucial building block for constructing more complex, cage-like, and polynitro-substituted energetic materials. at.ua The goal of this research is to develop new HEDMs with improved performance and safety characteristics compared to existing materials. nih.govacs.org

Future Perspectives and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to 6-fluoro-5-nitropyrimidin-4-amine and its derivatives is a key area of future research. Current methods often rely on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the application of green chemistry principles, such as the use of less noxious solvents and the development of high-yield processes with minimal reaction times.

One promising approach involves the use of palladium-catalyzed amination reactions. These methods have shown success in the synthesis of various substituted pyrimidines, offering high yields and good functional group tolerance. Further research could optimize these catalytic systems for the specific synthesis of this compound, potentially leading to more sustainable and atom-economical processes. Another avenue of exploration is the use of solid-phase synthesis techniques, which can simplify purification and allow for the construction of diverse compound libraries. Microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields, aligning with the principles of sustainable chemistry.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—a fluorine atom, a nitro group, and an amine on a pyrimidine (B1678525) core—offers a rich landscape for exploring novel chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Future research will likely delve deeper into the nuanced reactivity of this compound. For instance, the selective substitution of the fluorine atom by various nucleophiles, such as amines or thiols, can lead to a diverse array of derivatives. The reduction of the nitro group to an amine opens up further possibilities for derivatization, including the formation of fused heterocyclic systems. Understanding the interplay between the different functional groups and controlling the regioselectivity of these reactions will be crucial for unlocking the full synthetic potential of this compound. Investigations into unexpected reaction pathways, such as the aminolysis of alkoxy groups over chlorine in related nitro-activated pyrimidines, could reveal new and synthetically useful transformations.

Integration with Advanced High-Throughput Synthesis and Automation

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has driven the adoption of high-throughput synthesis and automation. This compound, as a versatile scaffold, is well-suited for integration into these automated platforms.

Future research in this area will focus on developing robust and reliable automated synthetic routes to generate libraries of this compound derivatives. This will involve the adaptation of existing synthetic protocols to flow chemistry and robotic systems. Solid-phase synthesis, in particular, is highly amenable to automation and can be used to efficiently produce large numbers of discrete compounds. The combination of high-throughput synthesis with automated biological screening will enable the rapid identification of novel bioactive molecules derived from this scaffold.

Predictive Modeling and Computational Design for Rational Derivatization

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. For this compound, these predictive models can guide the synthesis of new derivatives with enhanced biological activity or specific material properties.

Future research will leverage computational methods to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound and predict its reactivity towards different reagents. This can help in designing more efficient and selective synthetic routes.

Structure-Activity Relationship (SAR) Studies: By building computational models of how derivatives of this compound interact with biological targets, researchers can identify key structural features responsible for their activity. This knowledge can then be used to design more potent and selective compounds.

Virtual Screening: Large virtual libraries of potential derivatives can be screened against biological targets using molecular docking and other computational techniques. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating electronic structure and predicting reaction mechanisms. |

| 3D-QSAR | Developing quantitative structure-activity relationship models for rational drug design. |

| Molecular Docking | Simulating the binding of derivatives to biological targets to predict affinity and guide design. |

| Pharmacophore Mapping | Identifying essential structural features for biological activity. |

Contribution to the Synthesis of Advanced Functional Materials

The unique electronic and structural properties of the pyrimidine core, enhanced by the fluoro and nitro substituents, make this compound an attractive building block for the synthesis of advanced functional materials.

Emerging research in this domain includes:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have shown promise as components of OLEDs, acting as electron-transporting materials or as part of fluorescent emitters. The electron-deficient nature of the pyrimidine ring in this compound could be advantageous in these applications.

Energetic Materials: The presence of the nitro group suggests potential applications in the field of energetic materials. By carefully modifying the structure of this compound, it may be possible to create new materials with tailored energetic properties and improved safety profiles.

Sensors: The reactivity of the compound towards certain analytes could be exploited in the development of chemical sensors. The fluorine atom, for instance, could serve as a sensitive probe for NMR-based detection methods.

The continued exploration of this compound and its derivatives holds significant promise for advancing various fields of chemistry, from sustainable synthesis and medicinal chemistry to materials science.

Q & A

Q. What synthetic strategies are effective for preparing 6-Fluoro-5-nitropyrimidin-4-amine derivatives?

The synthesis of pyrimidine derivatives typically involves sequential functionalization of the pyrimidine core. For example:

- Nucleophilic substitution : Introduce fluorine at the C6 position using fluorinating agents (e.g., KF in DMF under reflux) .

- Nitration : Nitrate at the C5 position using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration .

- Amination : React the intermediate with ammonia or substituted amines to introduce the C4-amine group . Key optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Q. How is the molecular structure of this compound confirmed?

- X-ray crystallography : Resolve bond lengths, angles, and substituent orientations. For example, dihedral angles between the pyrimidine ring and substituent aryl groups (e.g., 12.8° for phenyl groups in similar compounds) confirm conformational stability .

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Fluorine’s electron-withdrawing effect shifts adjacent proton signals downfield (δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound?

- Intramolecular bonds : N–H···N interactions stabilize planar conformations (e.g., six-membered rings formed by N4–H4 and N5 in derivatives) .

- Intermolecular interactions : Weak C–H···O and C–H···π bonds create layered crystal structures. For example, C61–H···O5 bonds in polymorphs form polymeric chains parallel to the c-axis .

- Impact on solubility : Strong hydrogen bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for recrystallization .

Q. How can structural variations (e.g., substituents) affect biological activity in pyrimidine derivatives?

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity, improving interactions with microbial enzymes. For example, 6-fluoro derivatives show antifungal activity due to increased membrane permeability .

- Substituent position : Para-substituted aryl groups (e.g., 4-methoxyphenyl) improve stacking interactions in enzyme binding pockets, as seen in antibacterial assays . Data contradiction : Polymorphic forms of N-(4-chlorophenyl) derivatives exhibit varying dihedral angles (5.2° vs. 6.4°), altering bioavailability .

Q. What methodologies resolve discrepancies in crystallographic data for polymorphic pyrimidine derivatives?

- Comparative analysis : Calculate dihedral angles and hydrogen-bond geometries across polymorphs. For example, polymorphs of N-(4-chlorophenyl) derivatives show differences in N–H···N bond lengths (2.89 Å vs. 2.94 Å) .

- Thermal analysis : Use DSC to identify phase transitions and validate stability. Metastable polymorphs often exhibit lower melting points . Table : Structural comparison of polymorphs

| Polymorph | Dihedral Angle (°) | N–H···N Length (Å) |

|---|---|---|

| Form Ia | 5.2 | 2.89 |

| Form Ib | 6.4 | 2.94 |

Methodological Guidance

Q. How to design experiments for analyzing substituent effects on pyrimidine reactivity?

- Step 1 : Synthesize a series of derivatives with systematic substituent variations (e.g., -OCH₃, -CF₃, -Cl) at the C5 and C6 positions.

- Step 2 : Characterize via XRD and NMR to correlate structure with electronic effects.

- Step 3 : Perform DFT calculations to predict charge distribution and reactive sites. For example, trifluoromethyl groups increase electrophilicity at C4 .

Q. What techniques optimize reaction yields in nitro-pyrimidine synthesis?

- Temperature control : Maintain <5°C during nitration to prevent decomposition .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate amination steps .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate nitro- and amino-intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.